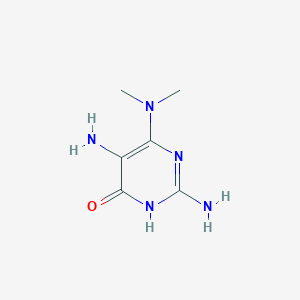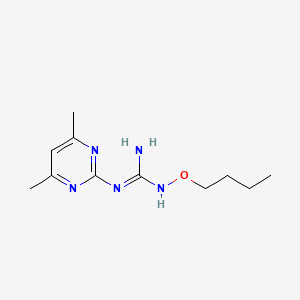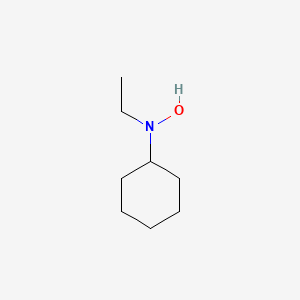![molecular formula C8H16N2O B12905246 Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- CAS No. 61645-92-9](/img/structure/B12905246.png)
Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- is a chemical compound with a molecular formula of C8H16N2O It is characterized by the presence of an acetamide group attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- typically involves the reaction of acetamide with a pyrrolidine derivative. One common method is the reaction of N-methylpyrrolidine with acetic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- Acetamide, N-methyl-N-[4-[2-acetoxymethyl-1-pyrrolidyl]-2-butynyl]-
- Acetamide, N-[(3R)-1-[(6-fluoro-2-naphthalenyl)methyl]-3-pyrrolidinyl]-
Uniqueness
Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- is unique due to its specific structural features, such as the presence of a pyrrolidine ring and an acetamide group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
| 61645-92-9 | |
分子式 |
C8H16N2O |
分子量 |
156.23 g/mol |
IUPAC 名称 |
N-[(1-methylpyrrolidin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C8H16N2O/c1-7(11)9-6-8-4-3-5-10(8)2/h8H,3-6H2,1-2H3,(H,9,11) |
InChI 键 |
UPDHXSWOJKNLFO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCC1CCCN1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione](/img/structure/B12905226.png)


